

Long-Term Butylphthalide Treatment: Application Notes and Protocols for Rodent Models

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These application notes provide a comprehensive guide to the experimental design of long-term **Butylphthalide** (NBP) treatment in rodent models, drawing from established research to facilitate further investigation into its therapeutic potential. NBP, a compound originally extracted from celery seeds, has demonstrated significant neuroprotective effects in various preclinical studies. This document outlines detailed protocols for chronic administration and subsequent evaluation in models of ischemic stroke and cognitive impairment.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters from long-term NBP treatment studies in rodents, offering a comparative overview of dosages, treatment durations, and experimental models.

Table 1: Long-Term **Butylphthalide** (NBP) Treatment Parameters in Rodent Models of Ischemic Stroke



Rodent Model	NBP Form	Dosage	Route of Administrat ion	Treatment Duration	Key Outcomes
Mouse (Focal Ischemic Stroke)	DL-3-n- butylphthalide	80 mg/kg/day	Intranasal	14 days	Increased collateral vessel diameter, improved local cerebral blood flow, and enhanced functional recovery in cylinder and corner tests. [1]
Mouse (Focal Ischemic Stroke)	DL-3-n- butylphthalide	100 mg/kg/day	Intranasal	21 days	expression of VEGF and eNOS, and a greater number of new neurons and blood vessels in the peri-infarct region.[2][3]
Rat (Chronic Cerebral Hypoperfusio n)	l-3-n- butylphthalide	20 mg/kg/day	Oral gavage	30 days	Attenuated spatial learning deficits in the Morris water maze and reduced the number of



					GFAP- positive astrocytes.[4]
Rat (Cerebral Ischemia- Reperfusion)	Butylphthalid e (form not specified)	Not specified	Not specified	Not specified	Reduced neuronal apoptosis in the hippocampal CA1 region and inhibited the JNK- Caspase3 signaling pathway.[5]
Mouse (Repeated Cerebral Ischemia- Reperfusion)	DI-3-n- butylphthalide	80 mg/kg and 120 mg/kg	Oral gavage	4 weeks	Alleviated declines in spatial learning and memory.[6]
Mouse (Permanent Distal Middle Cerebral Artery Occlusion)	L-3-n- butylphthalide	20 mg/kg and 60 mg/kg	Oral gavage	1 month	Improved neurological function, reduced cerebral infarct volume and brain water content, and increased Nrf2, HO-1, and NQO1 expression. [7]





Table 2: Long-Term **Butylphthalide** (NBP) Treatment Parameters in Rodent Models of Cognitive Impairment



Rodent Model	NBP Form	Dosage	Route of Administrat ion	Treatment Duration	Key Outcomes
SAMP8 Mice (Age-related Dementia)	DL-3-n- butylphthalide	Not specified	Oral	3 months	Alleviated cognitive impairment in the Morris water maze and increased the expression of synaptophysi n and PSD- 95 in the hippocampus .[8]
Aged Rats (21-month- old)	l-3-n- butylphthalide	10 mg/kg and 30 mg/kg	Not specified	3 months	Improved learning and memory in the Morris water maze and attenuated neurodegene rative changes.[9]
Rat (Chronic Cerebral Hypoperfusio n)	DL-3-n- butylphthalide	Not specified	Not specified	Not specified	Improved learning and memory and prevented the hypoperfusio n-induced increase in Aβ40 and MMP-2.[10]



Rat (Vascular Dementia)	DI-3-n- butylphthalide	Not specified	Not specified	Not specified	Attenuated memory damage in the T-maze and Morris water maze tests and reduced levels of Beclin 1 and LC3II.[11]
Rat (Hypobaric Hypoxia)	DL-3-n- butylphthalide	60, 120, and 240 mg/kg	Not specified	21 days (chronic)	Increased time to exhaustion in forced exercise.[12]

II. Experimental Protocols

A. Animal Models

- Ischemic Stroke Models:
 - Focal Ischemic Stroke (Mouse): Induce sensorimotor cortex ischemia via permanent ligation of the distal middle cerebral artery (MCA) combined with transient occlusion of the common carotid arteries.[2][3]
 - Chronic Cerebral Hypoperfusion (Rat): Induce chronic cerebral ischemia by permanent bilateral occlusion of the common carotid arteries (two-vessel occlusion, 2-VO).[4]
 - Cerebral Ischemia-Reperfusion (Rat): A model of transient focal ischemia followed by reperfusion.[5]
- Cognitive Impairment Models:
 - Senescence-Accelerated Mouse Prone 8 (SAMP8): A well-established model of agerelated dementia.[8]



- Aged Rats: Utilize naturally aged rodents (e.g., 21-month-old rats) to study age-related cognitive decline.[9]
- Hypobaric Hypoxia: Expose rodents to a simulated high-altitude environment to induce cognitive and physical deficits.[12]

B. NBP Administration

- Preparation: Dissolve DL-3-n-butylphthalide or l-3-n-butylphthalide in a suitable vehicle, such as vegetable oil or corn oil.[1][6][7]
- Routes of Administration:
 - Intranasal: Carefully deliver the NBP solution in small drops to the nostrils of conscious animals, allowing for snorting and alternating between nostrils.[1]
 - Oral Gavage: Administer the NBP solution directly into the stomach using a gavage needle.[4][6][7]

C. Behavioral Assessments

- Morris Water Maze (MWM): A widely used test for spatial learning and memory.
 - Procedure: Train rodents to find a hidden platform in a circular pool of opaque water over several days.
 - Probe Trial: Remove the platform and measure the time spent in the target quadrant and the number of platform crossings to assess memory retention.[4][8]
- Cylinder Test: Assesses forelimb asymmetry and sensorimotor deficits.
 - Procedure: Place the animal in a transparent cylinder and record the number of times it
 uses its impaired or unimpaired forelimb for wall exploration.[1]
- Corner Test: Evaluates sensorimotor and postural asymmetry.
 - Procedure: Place the animal in a 30-degree corner and record the direction of turning to exit the corner.[1]



- Adhesive Removal Test: Measures sensorimotor function.
 - Procedure: Place a small adhesive sticker on the paw of the animal and record the time it takes to notice and remove it.[13]

D. Histological and Molecular Analyses

- Immunohistochemistry:
 - Procedure: Perfuse the animals, collect brain tissue, and prepare sections for staining with specific antibodies.
 - Markers: Use antibodies against markers such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes, synaptophysin and PSD-95 for synaptic proteins, and BrdU for cell proliferation.[1][4][8]
- Western Blotting:
 - Procedure: Homogenize brain tissue, extract proteins, and perform western blotting to quantify the expression levels of target proteins.
 - Targets: Analyze proteins involved in angiogenesis (VEGF, Ang-1), neurotrophic signaling (BDNF, TrkB), and oxidative stress (Nrf2, HO-1).[1][7][8]

III. Visualization of Key Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the therapeutic effects of long-term NBP treatment.

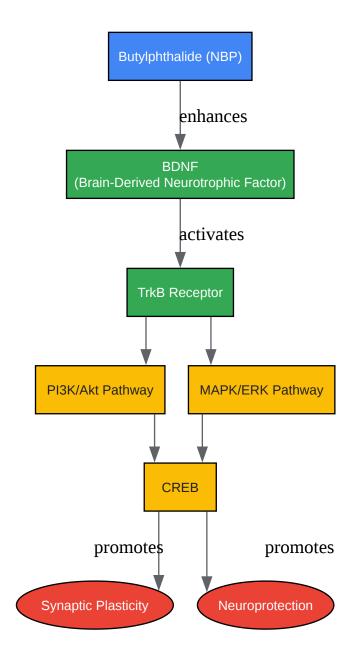


Rodent Model Induction Ischemic Stroke Cognitive Impairment (e.g., SAMP8) (e.g., MCAO) Long-Term NBP Treatment Daily NBP Administration (e.g., Oral Gavage, Intranasal) Duration: 14 days - 3 months Outcome Assessment Histological Analysis **Molecular Analysis Behavioral Tests** (MWM, Cylinder Test) (Immunohistochemistry) (Western Blot) Data Analysis Statistical Analysis and Interpretation

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Caption: Experimental workflow for long-term NBP treatment in rodents.





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Caption: NBP-mediated activation of the BDNF/TrkB signaling pathway.

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Methodological & Application





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